molecular formula C21H29N3O3 B593346 MAB-CHMINACA metabolite M2 CAS No. 1185889-12-6

MAB-CHMINACA metabolite M2

Cat. No. B593346
CAS RN: 1185889-12-6
M. Wt: 371.5
InChI Key: BDFKDDNZVYVPRC-GOSISDBHSA-N
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Description

MAB-CHMINACA metabolite M2 is an expected metabolite of MAB-CHMINACA, a synthetic cannabinoid . The terminal amide of MAB-CHMINACA has been hydrolyzed to carboxylic acid to form this metabolite . It is an analog of a known major metabolite of AB-CHMINACA in humans .


Synthesis Analysis

MAB-CHMINACA metabolite M2 is formed when the terminal amide of MAB-CHMINACA is hydrolyzed to carboxylic acid . This metabolite is an analog of a known major metabolite of AB-CHMINACA in humans .


Molecular Structure Analysis

The molecular formula of MAB-CHMINACA metabolite M2 is C21H29N3O3 . The InChI code is InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3, (H,22,25) (H,26,27)/t18-/m1/s1 .


Chemical Reactions Analysis

The primary biotransformations of MAB-CHMINACA metabolite M2 occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain .


Physical And Chemical Properties Analysis

The molecular weight of MAB-CHMINACA metabolite M2 is 371.5 .

Scientific Research Applications

Detection in Biological Matrices

MAB-CHMINACA metabolite M2 can be detected in various biological matrices, which is crucial for linking toxicity and symptoms to each compound and concentration . These matrices include hair, oral fluid, blood, and urine . For example, the use of hair can detect chronic and retrospective consumption, while oral fluid or blood can simultaneously detect the parent compounds and their metabolites .

Identification of Consumption

The detection of MAB-CHMINACA metabolite M2 in biological specimens is critical as it provides the only way to prove consumption . This is because, for many synthetic cannabinoids, the parent compound is not detectable in biological samples after intake .

Monitoring New Trends in Drug Market

The use of new techniques, such as high-resolution mass spectrometry, can avoid the use of previous standards and monitor new trends in the drug market . This is particularly relevant for MAB-CHMINACA metabolite M2, given the rapid emergence of new synthetic cannabinoids .

Study of Metabolic Pathways

The study of MAB-CHMINACA metabolite M2 can provide insights into the metabolic pathways of synthetic cannabinoids . Most transformations occur at the cyclohexylmethyl tail of the compound .

Forensic Analysis

MAB-CHMINACA metabolite M2 can be used in forensic analysis to confirm ADB-CHMINACA intake . This is particularly important as ADB-CHMINACA is a new synthetic cannabinoid with high potency and many reported adverse events and fatalities .

Development of Analytical Methods

The study of MAB-CHMINACA metabolite M2 can guide the development of analytical methods for synthetic cannabinoids . For instance, A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl) are recommended as metabolite targets to document ADB-CHMINACA intake in clinical and forensic cases .

Safety and Hazards

The physiological and toxicological properties of MAB-CHMINACA metabolite M2 are not known . It is intended for forensic and research applications . The safety data sheet indicates that it has hazard codes H225, H302, H302+H312+H332, H312, H319, H332 .

Future Directions

Further studies on MAB-CHMINACA metabolism are needed to confirm its intake for clinical and forensic programs . These results will guide analytical standard manufacturers to better provide suitable references for further studies on MAB-CHMINACA metabolism .

properties

IUPAC Name

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H,22,25)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFKDDNZVYVPRC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342374
Record name (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MAB-CHMINACA metabolite M2

CAS RN

1185889-12-6
Record name (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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